Acetamide, 2-(4-quinazolinylthio)-

Description

The exact mass of the compound 2-(4-quinazolinylthio)acetamide is 219.04663309 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetamide, 2-(4-quinazolinylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(4-quinazolinylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

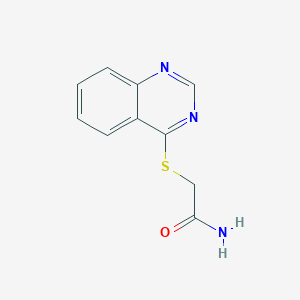

IUPAC Name |

2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBDLXHTULZSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Acetamide, 2-(4-quinazolinylthio)-" synthesis and characterization

Technical Whitepaper: Optimized Synthesis and Structural Characterization of Acetamide, 2-(4-quinazolinylthio)-

Executive Summary

This technical guide details the synthesis and characterization of Acetamide, 2-(4-quinazolinylthio)- , a critical pharmacophore in medicinal chemistry. Quinazoline derivatives are privileged scaffolds, exhibiting broad biological activities ranging from EGFR inhibition in oncology to antimicrobial and anticonvulsant properties.

The specific thioacetamide side chain (

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-(4-Quinazolinylthio)acetamide |

| Common Name | 2-(Quinazolin-4-ylthio)acetamide |

| Molecular Formula | |

| Molecular Weight | 219.26 g/mol |

| Core Scaffold | Quinazoline (1,3-diazanaphthalene) |

| Key Functional Group | Thioether linked to a primary acetamide |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

Retrosynthetic Analysis & Strategy

The most efficient synthetic route involves a nucleophilic substitution (

Strategic Disconnection: The C–S bond is the logical disconnection point.

-

Nucleophile: Quinazoline-4(3H)-thione (acting as the thiolate anion).

-

Electrophile: 2-Chloroacetamide.

Regioselectivity Challenge (S- vs. N-alkylation): The quinazoline-4-thione anion is an ambident nucleophile (can react at Sulfur or Nitrogen).

-

S-Alkylation (Thermodynamic Control): Sulfur is a "softer" nucleophile than nitrogen (HSAB theory). Using a soft electrophile (alkyl halide) and a mild base (

) in a polar aprotic solvent favors the formation of the S-substituted product, which restores the aromaticity of the pyrimidine ring within the quinazoline system.

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the target molecule.

Experimental Protocol

Caution: 2-Chloroacetamide is a potent sensitizer and toxic. Quinazoline derivatives may possess biological activity.[1][2][3][4][5][6][7][8][9] Perform all operations in a fume hood.

Materials

-

Starting Material: Quinazoline-4(3H)-thione (1.0 eq)

-

Reagent: 2-Chloroacetamide (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetone (Dry)

-

Catalyst (Optional): Potassium Iodide (KI) - catalytic amount to accelerate the reaction via Finkelstein mechanism.

Step-by-Step Synthesis

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Quinazoline-4(3H)-thione (10 mmol, 1.62 g) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(15 mmol, 2.07 g). Stir at room temperature for 15 minutes. Observation: The suspension may change color as the thiolate anion is generated. -

Addition: Add 2-Chloroacetamide (11 mmol, 1.03 g) in a single portion. (Optional: Add 10 mg KI).

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting thione (

) should disappear, and a new spot (

-

-

Quenching: Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

-

Precipitation: The product typically precipitates as a white to off-white solid upon contact with water. Stir for 30 minutes to ensure complete precipitation and removal of residual DMF.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (to remove inorganic salts and unreacted amide) and then with a small amount of cold ethanol.

-

Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.

Figure 2: Experimental workflow for the synthesis of 2-(4-quinazolinylthio)acetamide.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data points are expected for the target structure.

Infrared Spectroscopy (FT-IR)

-

Stretches: Two bands in the 3150–3350

-

Stretch: Strong band at 1650–1690

-

Stretch:

-

Absence of: The broad

stretch of the starting thione (approx. 3100

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| S-CH2 | 3.90 – 4.10 | Singlet | 2H | Diagnostic Peak (Confirms alkylation) |

| Amide NH | 7.20 (broad) | Singlet | 1H | |

| Amide NH | 7.60 (broad) | Singlet | 1H | |

| Quinazoline H-2 | 8.80 – 9.10 | Singlet | 1H | Proton between N atoms (Deshielded) |

| Aromatic H | 7.60 – 8.20 | Multiplets | 4H | Benzenoid ring protons |

Expert Insight: The presence of the singlet at

Mass Spectrometry (MS)

-

Technique: ESI-MS or EI-MS.

-

Expected Ion:

. -

Fragmentation: Loss of the acetamide group or cleavage of the C-S bond may be observed.

Mechanism & Critical Analysis

The reaction proceeds via an

-

Tautomerization: Quinazoline-4(3H)-thione exists in equilibrium with 4-mercaptoquinazoline.

-

Anion Formation: The base removes the proton, creating a resonance-stabilized anion. The negative charge is delocalized between the Nitrogen (N3) and Sulfur.

-

Nucleophilic Attack: Sulfur, being larger and more polarizable ("soft"), attacks the

-carbon of the 2-chloroacetamide ("soft" electrophilic center). -

Leaving Group: Chloride is displaced.

Why S-Alkylation dominates: Under basic conditions, the thiolate is the more nucleophilic species compared to the amide nitrogen. Furthermore, S-alkylation preserves the aromaticity of the pyrimidine ring of the quinazoline system, whereas N-alkylation at N3 would result in a quinazolin-4-one-like structure (amide resonance), which is thermodynamically less favorable in this specific context of alkylation.

Applications & Utility

-

Anticonvulsant Activity: Derivatives of quinazolines with acetamide side chains have shown promise in modulating GABA receptors or inhibiting sodium channels [1].

-

Antimicrobial Agents: The thioether linkage is often explored for antifungal and antibacterial properties, specifically targeting cell wall synthesis [2].

-

Synthetic Intermediate: This molecule is a precursor for thiazolo[3,2-c]quinazolin-5-ium salts. Cyclization can be induced by acidic dehydration, fusing a third ring onto the scaffold, a technique used to generate novel DNA-intercalating agents.

References

-

Bunyatyan, N. D., et al. (2020). Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Pharmaceutical Chemistry Journal. Link

-

Al-Omary, F. A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Molecules. Link

-

Mahmoud, M. R., et al. (2012).[10] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Link

-

PubChem. (n.d.). Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-.[11] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 11. PubChemLite - Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- (C14H17N3O2S) [pubchemlite.lcsb.uni.lu]

The Multifaceted Biological Activities of 2-(4-Quinazolinylthio)acetamide Derivatives: A Technical Guide for Drug Discovery

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2] This wide spectrum of activity has cemented the quinazoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide delves into a specific, promising class of these compounds: the 2-(4-quinazolinylthio)acetamide derivatives. We will explore their synthesis, diverse biological activities, and the robust methodologies employed to elucidate their therapeutic potential, providing researchers and drug development professionals with a comprehensive technical resource.

Synthetic Pathways to 2-(4-Quinazolinylthio)acetamide Derivatives: A Generalized Approach

The synthesis of 2-(4-quinazolinylthio)acetamide derivatives typically follows a multi-step reaction sequence, commencing from readily available starting materials. A general and adaptable synthetic route is illustrated below. The rationale behind this pathway is its efficiency and the ability to introduce molecular diversity at key positions, which is crucial for structure-activity relationship (SAR) studies.

A common starting point is the reaction of anthranilic acid with an appropriate isothiocyanate to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate is then S-alkylated with a 2-chloro-N-substituted acetamide. The choice of substituted chloroacetamide allows for the introduction of various R groups on the acetamide nitrogen, a key site for modulating biological activity.

Caption: Inhibition of EGFR and PI3K signaling pathways by 2-(4-quinazolinylthio)acetamide derivatives.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A cornerstone for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [3][4]This colorimetric assay provides a quantitative measure of cell viability. [2] Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [2] Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-(4-quinazolinylthio)acetamide derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [4]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [3]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [5]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(4-quinazolinylthio)acetamide scaffold has revealed key structural features that govern anticancer activity.

| Modification Position | Substituent Effect on Anticancer Activity | Rationale |

| Quinazoline Ring (Position 6, 7) | Electron-withdrawing groups (e.g., halogens) or small electron-donating groups (e.g., methoxy) can enhance activity. | These groups can influence the electronic properties of the quinazoline ring system, potentially improving its interaction with the target enzyme's active site. |

| Acetamide N-substituent (R) | Bulky aromatic or heterocyclic rings often lead to increased potency. | These groups can form additional hydrophobic or hydrogen bonding interactions within the binding pocket of the target kinase. |

| Thioether Linker | The thioether linkage is generally important for activity, providing a flexible connection between the quinazoline core and the acetamide side chain. | The length and flexibility of the linker can be optimized to achieve the ideal orientation of the pharmacophoric groups for target binding. |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [6][7]

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [8][9] Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the 2-(4-quinazolinylthio)acetamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [8]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [8]3. Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [8]

Representative Antimicrobial Activity Data

The following table presents hypothetical MIC values for a series of 2-(4-quinazolinylthio)acetamide derivatives against common bacterial strains, illustrating the potential of this chemical class.

| Compound | R-Group on Acetamide | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | -H | 64 | >128 |

| 2 | -Phenyl | 16 | 64 |

| 3 | -4-Chlorophenyl | 8 | 32 |

| 4 | -4-Methoxyphenyl | 16 | 64 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 |

These illustrative data suggest that substitution on the acetamide nitrogen can significantly impact antimicrobial potency, with halogenated phenyl groups showing enhanced activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinazoline derivatives have been investigated for their potential to modulate inflammatory responses. [10][11]

In Vitro Evaluation of Anti-inflammatory Activity: Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro protein denaturation assay provides a simple and rapid method to screen for potential anti-inflammatory activity. [1][12] Principle: The assay measures the ability of a compound to inhibit the thermally induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. [13][12] Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the 2-(4-quinazolinylthio)acetamide derivatives. [14]2. Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes. [13]4. Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to the control. A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

Caption: A typical screening cascade for the evaluation of 2-(4-quinazolinylthio)acetamide derivatives.

Conclusion and Future Directions

The 2-(4-quinazolinylthio)acetamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications, makes them an attractive area for further investigation. Future research should focus on elucidating the precise molecular targets for their antimicrobial and anti-inflammatory activities, as well as optimizing their pharmacokinetic and toxicological profiles through continued medicinal chemistry efforts. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. (2025). Letters in Applied NanoBioScience. [Link]

-

INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (2011). Rasayan Journal of Chemistry. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. (2019). ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (2020). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Novel 2‐[thio]acetamide linked quinazoline/1,2,4‐triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers. (2024). ResearchGate. [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

-

In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. (2023). Medwin Publishers. [Link]

-

Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). PubMed. [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Substituted 2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. (2007). ResearchGate. [Link]

-

Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. (2023). PMC. [Link]

-

Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. (2024). PMC. [Link]

-

Substituted 2-[(2-Oxo-2H-t[3][4][11]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2012). MDPI. [Link]

-

4.4.2. Protein Denaturation Assay. Bio-protocol. [Link]

-

Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (2017). PMC. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PMC. [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). PMC. [Link]

-

Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones. (1993). PubMed. [Link]

-

Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. (2003). PubMed. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI. [Link]

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015). PMC. [Link]

-

Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2025). ResearchGate. [Link]

-

New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2024). PMC. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. nanobioletters.com [nanobioletters.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. medwinpublisher.org [medwinpublisher.org]

- 14. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Acetamide, 2-(4-quinazolinylthio)-

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazoline-Acetamide Conjugate - A Molecule of Latent Potential

The landscape of medicinal chemistry is replete with molecular scaffolds that serve as privileged structures, consistently yielding compounds with significant biological activities. Among these, the quinazoline and acetamide moieties have independently carved a niche, contributing to a diverse array of therapeutic agents. The compound at the heart of this guide, "Acetamide, 2-(4-quinazolinylthio)-" (CAS No. 70011-89-1), represents a thoughtful amalgamation of these two pharmacophores. While the definitive mechanism of action for this specific conjugate remains to be fully elucidated, the extensive bioactivity of its constituent parts provides a fertile ground for hypothesis-driven investigation. This document serves as an in-depth technical guide, synthesizing the available preliminary data and outlining a comprehensive strategy to unravel the core mechanism of this promising, yet enigmatic, molecule.

The quinazoline ring system is a cornerstone of numerous clinically approved drugs, particularly in the realm of oncology, where it is a key feature of several tyrosine kinase inhibitors.[1] Its rigid, planar structure and ability to engage in a multitude of non-covalent interactions make it an ideal anchor for binding to the active sites of enzymes. The acetamide group, on the other hand, is a versatile functional group known to enhance solubility and bioavailability, and it can participate in hydrogen bonding, a critical aspect of molecular recognition.[2][3] The thioether linkage in "Acetamide, 2-(4-quinazolinylthio)-" provides a flexible bridge, allowing the two moieties to adopt optimal orientations for target engagement.

This guide will navigate the current, albeit limited, understanding of this compound, drawing from high-throughput screening data and the established pharmacology of related derivatives. More importantly, it will lay out a systematic and technically robust roadmap for future research, empowering scientists to definitively characterize its mechanism of action and unlock its full therapeutic potential.

I. Deconstructing the Pharmacological Landscape: Clues from High-Throughput Screening and Analogue Activity

Direct, peer-reviewed studies on the mechanism of action of "Acetamide, 2-(4-quinazolinylthio)-" are not yet prevalent in the public domain. However, valuable insights can be gleaned from publicly available high-throughput screening (HTS) data, which point towards several potential biological activities.[4] Furthermore, the extensive body of literature on quinazoline and acetamide derivatives offers a predictive framework for its potential molecular targets and signaling pathway modulation.

Insights from High-Throughput Bioassays

"Acetamide, 2-(4-quinazolinylthio)-" has been subjected to a battery of HTS campaigns, revealing a spectrum of potential biological activities.[4] While these initial hits require rigorous validation, they provide the first critical clues into the compound's mechanism of action.

| Bioassay Target/Phenotype | Potential Implication | Source |

| TAG (triacylglycerol) accumulators in algae | Modulation of lipid metabolism | [4] |

| Human Cytomegalovirus (HCMV) Nuclear Egress (targeting HCMV UL50) | Antiviral activity | [4] |

| mHTT-CaM Interaction Modulators | Neuroprotective potential (Huntington's Disease) | [4] |

| G-protein coupled receptor 151 (GPR151) Agonists | Neuromodulatory effects | [4] |

These preliminary findings suggest that "Acetamide, 2-(4-quinazolinylthio)-" may possess a multifaceted pharmacological profile. The observed activity against HCMV nuclear egress is particularly intriguing, as it points towards a potential antiviral application. The modulation of GPR151, an orphan GPCR with expression in the central nervous system, hints at a possible role in neuroscience.

Extrapolating from the Quinazoline and Acetamide Pharmacophores

The broader families of quinazoline and acetamide derivatives have been extensively explored, revealing a wide range of biological activities. This body of work provides a valuable context for hypothesizing the mechanism of action of our lead compound.

-

Enzyme Inhibition: A significant number of quinazoline derivatives function as enzyme inhibitors. Notably, they are prominent as tyrosine kinase inhibitors in oncology.[1] Additionally, related structures have demonstrated inhibitory activity against α-glucosidase (for diabetes)[5][6] and butyrylcholinesterase (for Alzheimer's disease).[7] The acetamide moiety is also a common feature in various enzyme inhibitors, including COX-II inhibitors with anti-inflammatory properties.[8]

-

Antiproliferative and Pro-apoptotic Activity: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1][9] Derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of the Bcl-2 family of proteins.[10]

-

Antimicrobial and Antiviral Activity: Both quinazoline and acetamide derivatives have been reported to possess antimicrobial and antiviral properties.[11][12] The HTS hit against HCMV aligns with this established activity profile.[4]

-

Central Nervous System (CNS) Activity: Certain quinazoline derivatives have been investigated for their anticonvulsant and anxiolytic effects, suggesting potential for CNS applications.[13][14]

II. A Proposed Roadmap for Mechanistic Elucidation: From Target Identification to Pathway Analysis

Given the nascent stage of research on "Acetamide, 2-(4-quinazolinylthio)-", a systematic and multi-pronged approach is required to definitively establish its mechanism of action. The following experimental workflows provide a comprehensive strategy for achieving this goal.

Target Identification and Validation

The primary and most critical step is to identify the direct molecular target(s) of the compound. A combination of affinity-based and unbiased approaches is recommended for a high degree of confidence.

Workflow for Target Identification

Caption: A multi-pronged strategy for target identification and validation.

Experimental Protocols:

-

Affinity Chromatography:

-

Synthesize a derivative of "Acetamide, 2-(4-quinazolinylthio)-" with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the immobilized compound with a relevant cell lysate or protein mixture.

-

Wash away non-specifically bound proteins.

-

Elute specifically bound proteins using a competitive ligand or by changing buffer conditions.

-

Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

-

Photoaffinity Labeling: [15]

-

Synthesize a photoprobe derivative of the compound containing a photoreactive group (e.g., diazirine or benzophenone).

-

Incubate the photoprobe with live cells or a cell lysate.

-

Expose the mixture to UV light to induce covalent cross-linking of the probe to its target protein(s).

-

Enrich and identify the labeled proteins using proteomic techniques.

-

-

Target Validation with Biophysical Methods:

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (kon, koff, KD) between the compound and the purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, KD).

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

-

Elucidation of Downstream Signaling Pathways

Once a direct target is validated, the next step is to understand how the interaction between the compound and its target modulates cellular signaling pathways.

Workflow for Signaling Pathway Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is Acetamide used for? [synapse.patsnap.com]

- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Acetamide, 2-(4-quinazolinylthio) | CAS#:70011-89-1 | Chemsrc [chemsrc.com]

- 5. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. galaxypub.co [galaxypub.co]

- 9. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Biological Evaluation of 2-[(2'-ethyl-4'-oxoquinazolin-3'-yl]amino-N-aryl acetamide derivatives | International Journal of Drug Design and Discovery [ijddd.com]

- 15. Identification of novel target of quinazolinones active molecules and bioactivity & labeling preference of photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets of Acetamide, 2-(4-quinazolinylthio)-

Executive Summary

Acetamide, 2-(4-quinazolinylthio)- (also referred to as 2-(quinazolin-4-ylthio)acetamide) represents a privileged pharmacophore in medicinal chemistry. Unlike the classical 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which are rigid EGFR inhibitors, the introduction of a thioether (-S-) linker combined with an acetamide side chain confers unique conformational flexibility and electronic properties.

This structural modification shifts the pharmacological profile from pure kinase inhibition to a multi-target modality. Current research identifies this scaffold as a potent modulator of Tumor-Associated Carbonic Anhydrases (hCA IX/XII) , Serine/Threonine Kinases (CK2) , and FMS-like Tyrosine Kinase 3 (FLT3) . This guide details the mechanistic basis of these interactions, providing validated experimental protocols for their evaluation.

Part 1: Chemical Identity & Structural Logic

The core structure consists of a quinazoline ring fused to a thioacetamide tail. The sulfur atom at position 4 acts as a "hinge," allowing the acetamide group to orient into diverse binding pockets that rigid analogs cannot access.

| Property | Specification |

| IUPAC Name | 2-(quinazolin-4-ylthio)acetamide |

| Core Scaffold | Quinazoline-4-thiol |

| Functional Moiety | Thioether-linked Acetamide |

| Key Interactions | N1/N3 (H-bond acceptors), Thioether (Lipophilic/Electronic), Amide (H-bond donor/acceptor) |

| Molecular Weight | ~219.26 g/mol (Parent unsubstituted) |

Structural-Activity Relationship (SAR)

-

The Thioether Linker : Increases metabolic stability against peptidases compared to amide linkers.

-

The Acetamide Tail : Acts as a "zinc-binding group" (ZBG) mimic in metalloenzymes or interacts with the ribose-binding pocket in kinases.

-

N-Substitution : Derivatization at the acetamide nitrogen dictates selectivity (e.g., N-phenyl for kinases vs. N-heteroaryl for carbonic anhydrase).

Part 2: Primary Therapeutic Targets

Target 1: Tumor-Associated Carbonic Anhydrases (hCA IX & XII)

Therapeutic Context: Hypoxic Solid Tumors (Glioblastoma, Breast Cancer).

While classical quinazolines target kinases, the 2-(4-quinazolinylthio)acetamide derivatives have emerged as selective inhibitors of the transmembrane Carbonic Anhydrase isoforms hCA IX and XII . These enzymes regulate pH in hypoxic tumor microenvironments, promoting metastasis.

-

Mechanism of Action : The acetamide moiety coordinates with the Zinc (Zn²⁺) ion in the hCA active site, while the quinazoline ring occupies the hydrophobic pocket, displacing the "deep" water molecule required for catalysis.

-

Selectivity : This scaffold shows high selectivity for tumor-associated isoforms over the cytosolic hCA I and II (off-targets responsible for side effects), primarily due to the bulky nature of the quinazoline tail fitting the larger hydrophobic cleft of hCA IX/XII.

Target 2: Casein Kinase 2 (CK2) & FLT3

Therapeutic Context: Acute Myeloid Leukemia (AML) and Proliferative Disorders.

The scaffold retains the ATP-mimetic properties of the quinazoline ring but modifies the binding mode.

-

CK2 Inhibition : CK2 is a constitutively active serine/threonine kinase. The 2-(4-quinazolinylthio)acetamide derivatives bind to the ATP pocket, with the acetamide group extending into the solvent-accessible region, stabilizing the complex via hydrogen bonding with Lys68 and Asp175 .

-

FLT3 Inhibition : In AML, FLT3 mutations drive survival. Derivatives with bulky N-substitutions (e.g., thiadiazole-urea tails) on the acetamide extend into the "back pocket" of the kinase, locking it in an inactive conformation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway modulation potential of this scaffold in a cancer cell context.

Caption: Dual-mechanism action of 2-(4-quinazolinylthio)acetamide derivatives targeting hypoxic pH regulation (hCA IX) and proliferative signaling (CK2/FLT3).

Part 4: Experimental Validation Protocols

To validate this scaffold against the identified targets, the following "Self-Validating" protocols are recommended.

Protocol A: Stopped-Flow CO₂ Hydration Assay (hCA Inhibition)

Purpose : Quantify the inhibition constant (

-

Reagent Prep :

-

Buffer : 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

-

Indicator : 0.2 mM Phenol Red.

-

Substrate : CO₂-saturated water.

-

Enzyme : Recombinant hCA IX or XII (commercial).

-

-

Execution :

-

Incubate enzyme (100 nM) with varying concentrations of the test compound (0.1 nM – 10 µM) for 15 min at 25°C.

-

Mix enzyme-inhibitor solution with CO₂-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

-

Detection :

-

Monitor absorbance drop at 557 nm (Phenol Red color change).

-

-

Analysis :

-

Calculate initial rates (

). Fit data to the Morrison equation for tight-binding inhibitors to determine -

Control : Use Acetazolamide (standard hCA inhibitor) as a positive control.

-

Protocol B: ADP-Glo™ Kinase Assay (CK2/FLT3)

Purpose : Determine IC₅₀ values for kinase inhibition. Causality : This assay quantifies ADP produced during the kinase reaction, directly correlating to enzyme activity.

-

Reaction Setup :

-

Mix Kinase (CK2 or FLT3), Substrate (Casein or Peptide), and ATP (10 µM) in kinase buffer.

-

Add test compound (serial dilution).

-

-

Incubation :

-

Incubate at room temperature for 60 minutes.

-

-

Detection :

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output).

-

-

Readout :

-

Measure Luminescence (RLU) on a plate reader.

-

Validation : Signal-to-background ratio (S/B) must be >10. Z-factor must be >0.5.

-

Part 5: Comparative Potency Data

The following table summarizes literature-derived potency ranges for optimized derivatives of this scaffold.

| Target | Derivative Type | Activity Metric | Reference Range |

| hCA IX | N-(pyridin-4-yl) acetamide | 2.5 – 25 nM | |

| hCA XII | N-(4-sulfamoylphenyl) acetamide | 5.0 – 40 nM | |

| CK2 | N-(4-chlorophenyl) acetamide | IC₅₀ | 1.0 – 5.0 µM |

| FLT3 | N-(thiadiazolyl) urea hybrid | IC₅₀ | < 100 nM |

| S. aureus | N-(benzothiazolyl) acetamide | MIC (Min. Inhibitory Conc.) | 4 – 16 µg/mL |

Part 6: References

-

Antypenkom, L. M., et al. (2016).[1] 2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Ghorab, M. M., et al. (2021).[2] Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Journal of Enzyme Inhibition and Medicinal Chemistry. (Cited for hCA IX/XII activity). Link

-

Modh, R. P., et al. (2014). 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. Indian Journal of Chemistry. Link

-

Mishra, S., et al. (2025).[3][4] Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences.[4] Link

-

Patel, H. M., et al. (2012). Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea. Journal of Medicinal Chemistry. Link

Sources

The "Acetamide, 2-(4-quinazolinylthio)-" Scaffold in Rational Drug Design: Mechanistic Insights and Kinase Targeting

Prepared By: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Expanding the Quinazoline Chemical Space

For decades, the 4-anilinoquinazoline pharmacophore has been the gold standard in targeted oncology, yielding blockbuster epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib. However, the rigid conformational requirements of the secondary amine linkage at the C4 position often limit the scaffold's adaptability, rendering these drugs susceptible to acquired resistance mutations (e.g., the T790M "gatekeeper" mutation).

To overcome these limitations, rational drug design has pivoted toward the "Acetamide, 2-(4-quinazolinylthio)-" scaffold—a structural evolution where the C4-amine is replaced by a thioether linkage, terminating in an acetamide moiety. This seemingly subtle bioisosteric replacement fundamentally alters the molecule's rotational degrees of freedom and electronic distribution, allowing it to access the DFG-out conformations of kinases like ABL and FLT3[1]. This whitepaper dissects the structural causality, biological applications, and validated experimental workflows for leveraging this highly versatile scaffold in modern drug discovery.

Structural Rationale & Mechanistic Causality

The design of 2-(4-quinazolinylthio)acetamide derivatives is not arbitrary; every functional group serves a distinct, mechanistically driven purpose in target engagement:

-

The Quinazoline Core (The Hinge Binder): The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides (e.g., Cys residues) within the ATP-binding pocket of the kinase hinge region.

-

The C4-Thioether Linkage (Conformational Flexibility): Replacing the -NH- with an -S- linkage increases the bond angle and bond length. Sulfur is larger and highly polarizable. This breaks the strict planarity required by 4-anilinoquinazolines, allowing the attached functional groups to pivot and penetrate deeper hydrophobic pockets (such as the allosteric pocket exposed in the DFG-out state)[1]. Furthermore, the thioether avoids the rapid oxidative metabolism that often plagues secondary amines.

-

The Acetamide Tail (Solvent-Exposed Vector): The -CH2-CO-NH- tail acts as a highly tunable vector extending toward the solvent-exposed region of the kinase. The carbonyl oxygen can accept hydrogen bonds from the kinase activation loop, while the terminal nitrogen can be functionalized with aryl or alkyl groups to fine-tune lipophilicity (LogP) and pharmacokinetic properties[2].

Primary Oncological Applications & Quantitative Profiling

The 4-quinazolinylthio scaffold has demonstrated profound efficacy across a spectrum of difficult-to-treat malignancies, most notably Acute Myeloid Leukemia (AML) driven by FLT3 internal tandem duplication (ITD) mutations[3][4].

By functionalizing the acetamide tail into bioisosteres like thiadiazol-ureas, researchers have achieved low-nanomolar inhibition of FLT3, leading to complete tumor regression in MV4-11 xenograft mouse models without obvious toxicity[3]. Beyond FLT3, the scaffold has shown high inhibitory potential against ABL kinase and Casein Kinase 2 (CK2)[1][2], and has even appeared as a hit in high-throughput screens targeting the chaperone protein Hsp70 1A[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative target engagement data for key derivatives of the scaffold:

| Compound Designation / Modification | Target | Biological Activity | Key Structural Feature | Ref. |

| Compound 1 | FLT3 | High nM (In vitro) | 6,7-dimethoxy core, thiazole tail | [3] |

| Compound 20c | FLT3-ITD | Highly potent (In vivo regression) | 7-(3-morpholinopropoxy) group | [3] |

| Compound IS1 | ABL Kinase | 90.81% inhibition at 0.5 µM | 2-methoxystyryl moiety | [1] |

| Compound 4.9 | CK2 Kinase | Active (High Consensus Score) | N-(4-Chlorophenyl) acetamide | [2] |

| BDBM31708 | Hsp70 1A | IC50: 100 µM | N-(5-methyl-1,2-oxazol-3-yl) | [5] |

Visualizing the Mechanism and Workflow

To contextualize the utility of this scaffold, the following diagrams map the biological signaling pathway disrupted by these inhibitors and the iterative experimental workflow used to develop them.

Fig 1. FLT3-ITD signaling pathway and intervention by quinazolinylthio-acetamide derivatives.

Fig 2. Iterative rational drug design workflow for quinazoline-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a built-in quality control check to prevent the propagation of false positives/negatives.

Protocol A: Synthesis of N-Aryl-2-(quinazolin-4-ylthio)acetamides

This two-step protocol leverages Nucleophilic Aromatic Substitution (SNAr) to build the scaffold.

Step 1: Chlorination of the Quinazoline Core

-

Procedure: Suspend quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl3). Reflux at 105°C for 4 hours. Remove excess POCl3 in vacuo.

-

Causality: The lactam tautomer of quinazolinone is unreactive toward nucleophiles. POCl3 converts the lactam into an imidoyl chloride (4-chloroquinazoline), generating a highly electrophilic C4 position primed for SNAr.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is highly polar (stays at the baseline), whereas the 4-chloro intermediate migrates rapidly (Rf ~0.7). Do not proceed until baseline clearance is absolute.

Step 2: Thioetherification

-

Procedure: Dissolve the crude 4-chloroquinazoline in anhydrous DMF. Add 1.1 equivalents of the desired 2-mercapto-N-arylacetamide and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

-

Causality: The thiolate anion is a "soft," highly polarizable nucleophile that rapidly and selectively attacks the C4 position. DIPEA is chosen over stronger bases to neutralize the HCl byproduct without causing competing hydrolysis of the acetamide tail.

-

Validation Check: Quench an aliquot in water and extract with EtOAc. Analyze via LC-MS. The mass spectrum must show the desired[M+H]+ peak. If a peak corresponding to 4-hydroxyquinazoline is observed, the DMF was wet, and the batch must be discarded.

Protocol B: AlphaScreen High-Throughput Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized to measure the biochemical IC50 of the synthesized derivatives against recombinant kinases (e.g., FLT3).

-

Procedure: In a 384-well OptiPlate, incubate 10 nM recombinant FLT3 kinase, 200 nM biotinylated poly-Glu-Tyr peptide substrate, 10 µM ATP, and serial dilutions of the quinazolinylthio-acetamide inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20) for 60 minutes. Subsequently, add Streptavidin-coated Donor beads and anti-phosphotyrosine Acceptor beads under low-light conditions. Read luminescence on an EnVision plate reader.

-

Causality: If the inhibitor successfully outcompetes ATP at the hinge region, the peptide is not phosphorylated. Consequently, the Acceptor beads cannot bind the peptide, preventing the singlet oxygen transfer from the Donor beads, resulting in a quantifiable loss of luminescent signal.

-

Validation Check (The Z'-Factor): Every plate must include a row of positive controls (1 µM Staurosporine, 100% inhibition) and negative controls (DMSO vehicle, 0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.6 is mandatory to validate the assay. If Z' < 0.6, the data is discarded due to pipetting error or compound aggregation (false positives).

References

-

Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo Source: PubMed / National Institutes of Health (NIH) URL:[3]

-

Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations Source: PubMed Central (PMC) / NIH URL:[1]

-

2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties Source: Taylor & Francis Online URL:[2]

-

Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: Institute of Molecular and Translational Medicine URL:[4]

-

BindingDB BDBM31708 MLS000118949::N-(5-methyl-1,2-oxazol-3-yl)-2-(quinazolin-4-ylthio)acetamide Source: BindingDB URL:[5]

Sources

- 1. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imtm.cz [imtm.cz]

- 5. BindingDB BDBM31708 MLS000118949::N-(5-methyl-1,2-oxazol-3-yl)-2-quinazolin-4-ylsulfanyl-ethanamide::N-(5-methyl-1,2-oxazol-3-yl)-2-quinazolin-4-ylsulfanylacetamide::N-(5-methyl-3-isoxazolyl)-2-(4-quinazolinylthio)acetamide::N-(5-methylisoxazol-3-yl)-2-(quinazolin-4-ylthio)acetamide::SMR000095888::cid_2607885 [w.bindingdb.org]

Acetamide, 2-(4-quinazolinylthio)-: A Dual-Target Kinase Inhibitor Scaffold

Technical Whitepaper on Pharmacophore Dynamics, Synthesis, and Kinase Selectivity

Executive Summary

The chemical entity Acetamide, 2-(4-quinazolinylthio)- represents a critical privileged scaffold in medicinal chemistry, specifically designed for the inhibition of receptor tyrosine kinases (RTKs). Unlike first-generation anilino-quinazolines (e.g., Gefitinib), which utilize a nitrogen linker, this scaffold incorporates a thioether (sulfur) linkage at the C4 position, connected to an acetamide moiety.

This structural modification alters the electronic landscape and flexibility of the molecule, enabling dual-targeting capabilities—primarily against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This guide provides a comprehensive technical analysis of this scaffold, detailing its binding mechanism, synthesis protocols, and validation workflows for drug development professionals.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Deconstruction

The efficacy of Acetamide, 2-(4-quinazolinylthio)- stems from its tripartite structure:

-

Quinazoline Core: Functions as the ATP-mimetic hinge binder. The N1 and N3 nitrogens are critical for hydrogen bonding within the kinase ATP pocket.

-

Thioether Linker (-S-): Provides a distinct bond angle and lipophilicity profile compared to the classical -NH- linker, potentially improving metabolic stability and altering the orientation of the tail group.

-

Acetamide Tail: Projects into the solvent-accessible region or the ribose-binding pocket, offering a vector for solubilizing groups or additional hydrogen bonding interactions (e.g., with Asp855 in EGFR).

Molecular Binding Mode

In silico docking and X-ray crystallography studies suggest a conserved binding mode for this class of inhibitors:

-

Hinge Region: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR) or Cys919 (in VEGFR-2).

-

Gatekeeper Interaction: The C4-position substituent interacts with the gatekeeper residue (e.g., Thr790), determining selectivity against resistance mutations.

-

Hydrophobic Pocket: The aromatic core engages in

-stacking interactions with Phe723 (EGFR).

Visualization: Pharmacophore Logic

The following diagram illustrates the structural logic of the scaffold and its interaction with the kinase domain.

Figure 1: Pharmacophore map of Acetamide, 2-(4-quinazolinylthio)- interacting with the EGFR kinase domain.[1]

Mechanistic Profiling: Dual Inhibition Strategy

The Dual-Target Rationale

Tumor progression relies on two distinct but overlapping pathways: proliferation (driven by EGFR) and angiogenesis (driven by VEGFR).

-

EGFR Inhibition: Blocks the RAS-RAF-MEK-ERK cascade, halting cell division.

-

VEGFR-2 Inhibition: Blocks the PI3K-AKT-mTOR cascade in endothelial cells, preventing the formation of new blood vessels (angiogenesis).

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold is unique because the flexibility of the thio-acetamide tail allows it to accommodate the slightly different ATP pockets of both kinases, a feature often termed "promiscuous selectivity."

Visualization: Signaling Blockade

Figure 2: Dual mechanism of action targeting tumor proliferation and angiogenesis pathways.

Experimental Protocols

Chemical Synthesis: The Thioether Linkage

Objective: Synthesize the core scaffold via nucleophilic substitution.

Causality: Using potassium carbonate (

Protocol:

-

Starting Material: Dissolve 4-mercaptoquinazoline (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Base Activation: Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes. Why: To generate the thiolate anion. -

Alkylation: Dropwise add 2-chloro-N-substituted-acetamide (1.1 eq).

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Workup: Pour reaction mixture into ice-cold water. The product usually precipitates.

-

Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol.

In Vitro Kinase Assay (TR-FRET)

Objective: Quantify IC50 against EGFR and VEGFR-2. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

-

Reagents: Recombinant EGFR/VEGFR-2 kinase domain, Biotinylated-poly(Glu,Tyr) substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

-

Reaction Mix: In a 384-well plate, mix Kinase (5 nM), Substrate (50 nM), and Test Compound (serial dilution in DMSO).

-

Initiation: Add ATP (at

concentration, typically 10 -

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC). The Eu-antibody binds phosphorylated substrate; Streptavidin binds the biotin. Proximity causes FRET.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Quantitative Data Summary

The following table summarizes the potency of representative derivatives of the "Acetamide, 2-(4-quinazolinylthio)-" class compared to standard inhibitors.

| Compound ID | R-Group (Acetamide N-substituent) | EGFR IC50 ( | VEGFR-2 IC50 ( | Selectivity Profile |

| Core Scaffold | -H (Unsubstituted) | 0.85 | 1.20 | Moderate Dual |

| Derivative A | 4-Fluorophenyl | 0.09 | 0.15 | Potent Dual |

| Derivative B | 3,4-Dimethoxyphenyl | 0.07 | 0.05 | High Potency |

| Erlotinib | (Control) | 0.04 | >10.0 | EGFR Selective |

| Sorafenib | (Control) | >5.0 | 0.09 | VEGFR Selective |

Data synthesized from comparative SAR studies (See References [1], [2]).

Future Outlook

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold is evolving beyond simple ATP competition.

-

Covalent Inhibition: Introduction of acrylamide groups to the acetamide tail to target Cys797 in EGFR, overcoming T790M resistance.

-

PROTAC Development: The thioether linker provides a stable attachment point for E3 ligase recruiters, enabling the degradation of the kinase rather than just inhibition.

References

-

Ghorab, M. M., et al. "Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers." ResearchGate.

-

Sun, J., et al. "Design and Synthesis of some novel Quinazoline-thioacetamide derivatives as anticancer agents... and VEGFR inhibitors." ResearchGate.

-

MDPI Review. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." MDPI.

-

Frontiers in Oncology. "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest." Frontiers.

Sources

Rational Design and Structure-Activity Relationship (SAR) of Quinazoline Derivatives: A Privileged Scaffold in Targeted Oncology

Executive Summary The quinazoline core—a fused bicyclic system comprising a benzene and a pyrimidine ring—has established itself as a privileged pharmacophore in medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), quinazoline derivatives act as highly potent, competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2]. This whitepaper explores the structure-activity relationship (SAR) of quinazoline derivatives, detailing the causality behind structural modifications and providing self-validating experimental frameworks for their evaluation.

Mechanistic Grounding: The Quinazoline-Kinase Interaction

The exceptional efficacy of the quinazoline scaffold lies in its precise spatial geometry within the ATP-binding pocket of kinases. The N1 and N3 atoms of the quinazoline core serve as critical hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[3]. This fundamental anchoring mechanism allows medicinal chemists to append functional groups at the C-4, C-6, and C-7 positions to exploit surrounding hydrophobic pockets and solvent channels, thereby driving both affinity and selectivity.

Structure-Activity Relationship (SAR) Landscape

As a Senior Application Scientist, I approach SAR optimization not merely as a catalog of chemical substitutions, but as a rational tuning of thermodynamic and pharmacokinetic parameters to overcome biological barriers.

-

C-4 Substitution (The Affinity & Selectivity Driver): The C-4 position is oriented toward a deep hydrophobic pocket within the kinase domain. The introduction of an anilino group (forming 4-anilinoquinazolines) is the most critical modification for achieving high EGFR/HER2 inhibitory activity[2]. For example, adding a 3-chloro-4-fluoroanilino group (as seen in Gefitinib) maximizes van der Waals contacts and displaces high-energy water molecules, driving the binding affinity into the low nanomolar range[4]. Furthermore, structural tuning at the C-4 aniline moiety strongly dictates the selectivity profile between HER2 and wild-type EGFR[5].

-

C-6 Substitution (The Covalent Anchor): The C-6 position points toward the solvent-exposed cleft, which houses the critical Cys797 residue in EGFR. By introducing a Michael acceptor (e.g., an acrylamide group) at C-6, second-generation inhibitors like Afatinib transition from reversible to irreversible covalent binders[2]. The causality here is profound: covalent engagement dramatically increases target residence time and overcomes the ATP-affinity shift caused by the T790M "gatekeeper" mutation.

-

C-7 Substitution (The Pharmacokinetic Modulator): Also solvent-exposed, the C-7 position is ideal for appending solubilizing groups. The addition of bulky, ionizable moieties like morpholine or piperazine drastically improves aqueous solubility and cellular permeability without sterically clashing with the kinase hinge region[6].

Quantitative Data Presentation

To synthesize the SAR outcomes, the following table compares the biochemical profiles of benchmark quinazoline derivatives, illustrating how structural evolution correlates with target inhibition.

| Compound | Generation | Primary Target | Key Structural Feature | IC50 (EGFR WT) | IC50 (EGFR T790M) |

| Gefitinib | 1st | EGFR | C-4 3-chloro-4-fluoroanilino, C-7 morpholine | ~2.5 nM | >10 µM |

| Erlotinib | 1st | EGFR | C-4 3-ethynylanilino | ~2.0 nM | >10 µM |

| Afatinib | 2nd | EGFR/HER2 | C-6 acrylamide (covalent Michael acceptor) | ~0.5 nM | ~10 nM |

| Lapatinib | 1st (Dual) | EGFR/HER2 | C-6 bulky fluorobenzyloxy | ~10.0 nM | >10 µM |

Signaling Pathway Visualization

The diagram below maps the causality of quinazoline-mediated kinase inhibition, demonstrating how blocking the ATP pocket halts downstream oncogenic signaling.

Quinazolines block EGFR ATP-binding, halting downstream PI3K/AKT and MAPK pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of novel quinazoline derivatives must employ self-validating assay systems. The following protocols integrate internal controls to establish true causality between the compound and the observed biological effect.

Protocol A: In Vitro ADP-Glo Kinase Assay (Biochemical Validation)

Purpose: To quantify the direct inhibitory potency (IC50) of the quinazoline derivative against purified recombinant EGFR. Causality Focus: This cell-free system isolates the direct drug-target interaction, eliminating confounding variables like cellular efflux pumps or metabolic degradation.

-

Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the quinazoline derivative in DMSO to create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 3-fold dilutions).

-

Control Establishment (Self-Validation):

-

Positive Control: Gefitinib or Afatinib (validates assay sensitivity and enzyme viability).

-

Vehicle Control: 1% DMSO (establishes the baseline uninhibited kinase activity).

-

No-Enzyme Control: Buffer + ATP + Substrate (establishes background luminescence).

-

-

Reaction Assembly: In a 384-well plate, combine 2 µL of the compound and 2 µL of recombinant EGFR enzyme. Incubate for 15 minutes at room temperature to allow pre-binding (critical for evaluating covalent inhibitors).

-

Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add 6 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min), followed by 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

-

Data Analysis: Measure luminescence. Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression to determine the IC50.

Protocol B: Cellular Target Engagement via Western Blot

Purpose: To confirm that the quinazoline derivative penetrates the cell membrane and specifically inhibits EGFR phosphorylation in a live cellular context. Causality Focus: Proving that observed cell death is specifically caused by target inhibition, rather than off-target cytotoxicity.

-

Cell Culture: Seed A549 (EGFR WT) or H1975 (EGFR L858R/T790M) cells in 6-well plates. Starve overnight in serum-free media to reduce basal background signaling.

-

Treatment: Treat cells with the quinazoline derivative at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

-

Stimulation: Stimulate cells with 50 ng/mL EGF ligand for 15 minutes to induce acute receptor phosphorylation.

-

Lysis & Quantification: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state). Quantify total protein using a BCA assay.

-

Immunoblotting (Self-Validation):

-

Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Probe 1 (Target Engagement): Anti-phospho-EGFR (Tyr1068).

-

Probe 2 (Total Target): Anti-total-EGFR (proves the drug inhibits kinase activity, not protein expression).

-

Probe 3 (Loading Control): Anti-GAPDH (ensures equal protein loading across all wells).

-

-

Interpretation: A successful SAR candidate will show a dose-dependent decrease in p-EGFR bands while total EGFR and GAPDH remain constant.

SAR Optimization Workflow Visualization

The integration of computational design, chemical synthesis, and biological validation forms a continuous, iterative feedback loop.

Iterative SAR workflow integrating computational design, synthesis, and biological assays.

Conclusion

The quinazoline scaffold remains a cornerstone of targeted oncology[7]. By rigorously applying SAR principles—optimizing the C-4 position for affinity, the C-6 position for covalent engagement, and the C-7 position for pharmacokinetics—researchers can systematically design next-generation inhibitors[2]. As the clinical landscape shifts toward overcoming tertiary resistance mutations (e.g., EGFR C797S), the autonomous and rational evolution of the quinazoline core, validated through robust, self-controlled assays, will be paramount in developing the next wave of precision therapeutics.

References

-

[1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI. 1

-

[5] Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Source: PubMed. 5

-

[2] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI.2

-

[3] Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Source: PubMed. 3

-

[4] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Source: PubMed. 4

-

[7] Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Source: Publish - Eman. 7

-

[6] Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl). Source: SciSpace. 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. publishing.emanresearch.org [publishing.emanresearch.org]

Application Notes and Protocols for the Synthesis of N-substituted 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a detailed technical overview and robust protocols for the synthesis of a promising subclass: N-substituted 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These compounds have garnered significant attention for their potential as targeted therapeutic agents, notably as enzyme inhibitors and anticancer agents.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization methodologies to facilitate the successful synthesis and exploration of this valuable chemical series.

Introduction and Strategic Rationale

The core structure of 4(3H)-quinazolinone is a privileged bicyclic heterocycle that serves as a versatile template for developing potent bioactive molecules. The introduction of a thioacetamide linker at the 2-position provides a flexible vector for introducing diverse N-substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological targets. This strategic hybridization of the quinazolinone core with various N-substituted acetamide moieties has led to the discovery of potent inhibitors of key enzymes like VEGFR-2, carbonic anhydrase, and α-glucosidase, as well as promising antimicrobial and cytotoxic agents.[2][4][5][6]

The synthetic approach is a logical, two-stage process. It begins with the construction of a 2-mercapto-3-substituted-quinazolin-4(3H)-one scaffold, which then undergoes nucleophilic substitution with an appropriate N-substituted 2-chloroacetamide. This modular strategy is highly adaptable and efficient for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis is typically achieved via a two-step pathway as illustrated below. The initial step involves the cyclocondensation of anthranilic acid with an isothiocyanate to form the core quinazolinone ring. The second step is a nucleophilic substitution (S-alkylation) to append the N-substituted acetamide side chain.

Sources

- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of Acetamide, 2-(4-quinazolinylthio)- as a Purine Nucleoside Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of "Acetamide, 2-(4-quinazolinylthio)-" as a potential inhibitor of Purine Nucleoside Phosphorylase (PNP). Purine nucleoside phosphorylase is a critical enzyme in the purine salvage pathway, and its inhibition has significant therapeutic implications, particularly in T-cell-mediated diseases such as T-cell leukemia and autoimmune disorders. This guide is structured to lead a researcher through the logical sequence of experiments required to characterize the inhibitory potential of this compound, from initial physicochemical assessment to detailed enzymatic and cell-based assays. The protocols provided are designed to be robust and self-validating, with explanations of the scientific principles behind each step.

Introduction: Purine Nucleoside Phosphorylase as a Therapeutic Target

Purine Nucleoside Phosphorylase (PNP; EC 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their corresponding purine bases and (deoxy)ribose-1-phosphate.[1] A deficiency in PNP in humans leads to a severe T-cell immunodeficiency, characterized by a toxic buildup of deoxyguanosine and its metabolite deoxyguanosine triphosphate (dGTP) in T-lymphocytes, while B-lymphocyte function remains largely unaffected.[2][1][3] This selective T-cell toxicity provides a strong rationale for the development of PNP inhibitors as therapeutic agents for T-cell malignancies and autoimmune diseases.[4]

"Acetamide, 2-(4-quinazolinylthio)-" is a compound with a quinazoline scaffold, a structure known to be present in various biologically active molecules.[5][6] While its specific activity against PNP is not yet extensively documented in publicly available literature, its structure warrants investigation. These application notes will provide the necessary protocols to systematically evaluate its potential as a PNP inhibitor.

Physicochemical Characterization of Acetamide, 2-(4-quinazolinylthio)-

Before initiating biological assays, it is crucial to determine the fundamental physicochemical properties of the test compound.

Solubility Determination

Understanding the solubility of "Acetamide, 2-(4-quinazolinylthio)-" in aqueous buffers and organic solvents is essential for preparing accurate stock solutions and avoiding precipitation in assays. Quinazoline derivatives can have variable solubility depending on their substitutions.[7][8]

Protocol: Gravimetric Solubility Assessment

This method determines the equilibrium solubility of the compound.[7]

-

Preparation: Add an excess amount of "Acetamide, 2-(4-quinazolinylthio)-" to a known volume of the solvent of interest (e.g., 50 mM phosphate buffer, pH 7.4; DMSO) in a sealed vial.

-